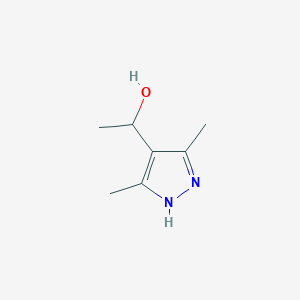
1-(3,5-Dimetil-1H-pirazol-4-IL)etan-1-OL
Descripción general
Descripción
“1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” consists of a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an ethan-1-ol group at the 1 position . The pyrazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki
Este compuesto se puede utilizar como reactivo en el acoplamiento de Suzuki, que es un tipo de reacción de acoplamiento cruzado utilizada en la síntesis orgánica para formar enlaces carbono-carbono .
Agentes Antitumorales y Radioprotectores
Puede servir como precursor en la preparación de inhibidores selectivos de quinazolinil-fenol, que tienen potencial como agentes antitumorales y radioprotectores .
Agentes Antileishmánicos y Antimaláricos
Los compuestos con estructuras similares se han evaluado por sus actividades antileishmánicas y antimaláricas, lo que indica un posible uso en el tratamiento de estas enfermedades .
Agentes Antituberculosos
Se han sintetizado y evaluado compuestos relacionados para el potencial antituberculoso contra Mycobacterium tuberculosis, lo que sugiere posibles aplicaciones en el tratamiento de la tuberculosis .
Catálisis en Reacciones de Oxidación
Los ligandos basados en pirazol derivados de compuestos similares se han estudiado por sus propiedades catalíticas en reacciones de oxidación, como la oxidación de catecol a o-quinona .
Síntesis de Pirazoles
El compuesto podría estar involucrado en la síntesis de pirazoles trisustituidos, que son importantes en diversas síntesis químicas .
Direcciones Futuras
The future directions for “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives , “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” may also have potential uses in medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions, including bacterial and viral infections, inflammation, tumors, diabetes, allergies, fever, and ulcers .
Análisis Bioquímico
Biochemical Properties
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission. Additionally, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to acetylcholinesterase inhibition. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. Understanding these factors is crucial for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is a critical factor in determining its biological effects .
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKZNQKAGBVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


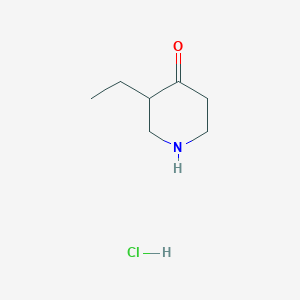
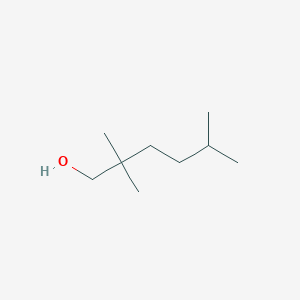



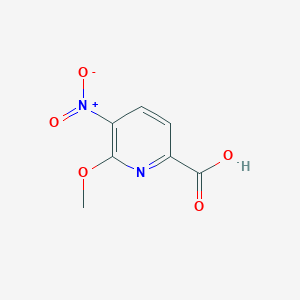
![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)
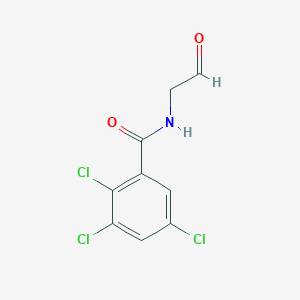
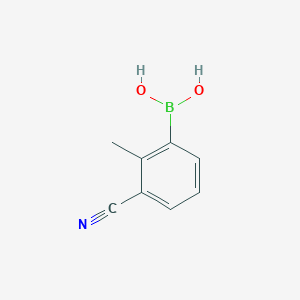



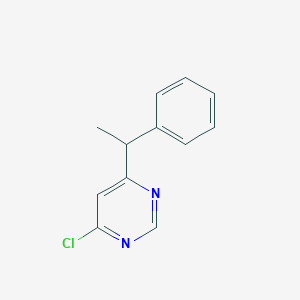
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone](/img/structure/B1371284.png)
